2-fluoro-N-[4-(piperidin-1-yl)phenyl]benzamide
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Overview
Description
2-fluoro-N-[4-(piperidin-1-yl)phenyl]benzamide is a compound that features a fluorine atom, a piperidine ring, and a benzamide group. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the piperidine ring, a common motif in many pharmacologically active compounds, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[4-(piperidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is often synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reactions: The final step involves coupling the fluorinated piperidine derivative with a benzamide precursor under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[4-(piperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-fluoro-N-[4-(piperidin-1-yl)phenyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antiviral, and anti-inflammatory properties.
Biological Studies: The compound is used to study the interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used in the synthesis of other complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(piperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: Lacks the fluorine atom, which may result in different pharmacokinetic properties.
6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole: Contains a benzoxazole ring instead of a benzamide group, leading to different biological activities.
Uniqueness
2-fluoro-N-[4-(piperidin-1-yl)phenyl]benzamide is unique due to the presence of both the fluorine atom and the piperidine ring, which together enhance its pharmacological profile and make it a valuable compound for drug discovery .
Properties
IUPAC Name |
2-fluoro-N-(4-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-17-7-3-2-6-16(17)18(22)20-14-8-10-15(11-9-14)21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDITWOFGYZSNPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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